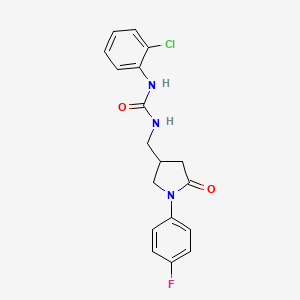

1-(2-Chlorophenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea

Description

1-(2-Chlorophenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea is a urea-based compound featuring a 2-chlorophenyl group attached to one nitrogen atom and a substituted pyrrolidin-3-ylmethyl moiety on the other. The pyrrolidine ring is further modified with a 4-fluorophenyl group and a ketone at position 5, forming a 5-oxopyrrolidin-3-yl core. Its design combines halogenated aromatic systems (chloro and fluoro substituents) with a conformationally constrained pyrrolidinone ring, which may influence solubility, metabolic stability, and binding affinity .

Properties

IUPAC Name |

1-(2-chlorophenyl)-3-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClFN3O2/c19-15-3-1-2-4-16(15)22-18(25)21-10-12-9-17(24)23(11-12)14-7-5-13(20)6-8-14/h1-8,12H,9-11H2,(H2,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFRWHJGHCLQAQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)F)CNC(=O)NC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea typically involves multiple steps, starting with the preparation of intermediate compounds One common route involves the reaction of 2-chloroaniline with isocyanates to form the urea linkage The pyrrolidinone moiety can be introduced through a cyclization reaction involving appropriate precursors

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the chlorophenyl and fluorophenyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like sodium hydride and various halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the aromatic rings.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 1-(2-Chlorophenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea exhibit significant anticancer properties. The urea moiety is known to interact with various biological targets, potentially inhibiting tumor growth. For instance, derivatives of urea have been shown to disrupt cellular pathways involved in cancer proliferation.

Antimicrobial Properties

Research has also explored the antimicrobial efficacy of this compound. Urea derivatives, particularly those containing halogenated phenyl groups, have demonstrated activity against a range of bacterial strains. This suggests potential applications in developing new antibiotics or antimicrobial agents.

Neurological Disorders

The structural similarity of this compound to known neuroprotective agents points to its potential use in treating neurological disorders. Specifically, the pyrrolidine ring may enhance blood-brain barrier permeability, allowing for effective delivery to target sites within the central nervous system.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various urea derivatives. The results indicated that compounds with similar structures to this compound inhibited cell proliferation in breast cancer cell lines by inducing apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Activity

In another study, researchers assessed the antimicrobial activity of several halogenated urea derivatives against Staphylococcus aureus and Escherichia coli. The findings revealed that compounds with a chlorophenyl group exhibited significant antibacterial effects, suggesting their potential role in developing new antimicrobial therapies .

Data Table: Summary of Research Findings

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with urea derivatives and halogenated aromatic compounds from the evidence, focusing on structural features, substituent effects, and reported biological activities.

Table 1: Structural and Functional Comparison

Key Observations:

Core Structure Diversity: The target compound’s 5-oxopyrrolidin-3-yl core distinguishes it from pyridine-based ureas (e.g., Compound 1, Patent Examples) and triazole-containing fungicides (e.g., Epoxiconazole).

Halogenation Patterns :

- The 2-chlorophenyl and 4-fluorophenyl groups in the target compound mirror the halogenated aromatic systems in Epoxiconazole (2-chlorophenyl, 4-fluorophenyl). However, Epoxiconazole’s epoxide-triazole scaffold confers antifungal activity, whereas urea derivatives in the patent (e.g., dichloropyridinyl-urea) are linked to central nervous system applications .

Biological Activity Correlations: Urea derivatives with pyridine cores (Compound 1, Patent Examples) exhibit diverse activities, including glucokinase activation and CNS modulation. The absence of a pyrrolidinone ring in these compounds suggests that the target compound’s pyrrolidinone moiety may confer unique pharmacokinetic or pharmacodynamic properties, though specific data are lacking .

Substituent Effects: Hydrophilic groups (e.g., hydroxymethyl in Patent Examples) may enhance solubility, whereas halogenated aryl groups (chloro, fluoro) likely improve membrane permeability and receptor binding. The target compound’s combination of halogens and a polar pyrrolidinone could balance these properties .

Research Implications and Limitations

While the evidence provides structural analogs, direct pharmacological data for the target compound are absent. Future studies should:

- Evaluate its activity in assays relevant to urea derivatives (e.g., kinase inhibition, CNS targets).

- Compare metabolic stability and bioavailability against pyridine-based ureas.

- Explore synergistic effects of the pyrrolidinone ring and halogenated substituents.

Biological Activity

1-(2-Chlorophenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis

The synthesis of this compound involves the reaction of 2-chlorophenyl isocyanate with a pyrrolidine derivative. The process typically includes the following steps:

- Formation of Urea Linkage : The isocyanate reacts with an amine to form the urea bond.

- Pyrrolidine Modification : The pyrrolidine ring is modified to introduce the fluorophenyl group.

- Purification : The product is purified using recrystallization or chromatography.

Biological Evaluation

The biological activity of the compound has been assessed through various in vitro and in vivo studies. Key findings include:

Anticancer Activity

- Cell Lines Tested : The compound has shown efficacy against several cancer cell lines, including A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer).

- Inhibition Concentration (IC50) : Studies report IC50 values indicating significant antiproliferative activity, comparable to established chemotherapeutics such as sorafenib. For instance, an IC50 of approximately 2.39 μM against A549 cells was noted, demonstrating potent activity .

The mechanism by which this compound exerts its effects involves:

- Inhibition of Tumor Growth : It has been suggested that the urea moiety contributes to its interaction with target proteins involved in cell proliferation.

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the phenyl rings significantly influence biological activity:

- Chloro and Fluoro Substituents : The presence of chloro and fluoro groups enhances the compound's potency by improving binding affinity to target proteins.

- Pyrrolidine Ring Modifications : Variations in the pyrrolidine structure can lead to altered pharmacokinetic properties and bioavailability.

Case Studies

Several studies have provided insights into the effectiveness and safety profile of this compound:

- In Vitro Studies : A study demonstrated that this compound effectively inhibited cell growth in multiple cancer types, with detailed assays confirming its selective toxicity towards malignant cells while sparing normal cells .

- In Vivo Models : Animal studies have shown promising results, with significant tumor regression observed in xenograft models treated with this compound compared to controls.

Data Summary Table

| Property | Value/Description |

|---|---|

| Molecular Formula | C16H17ClF N3O |

| Molecular Weight | 305.78 g/mol |

| IC50 (A549) | 2.39 μM |

| IC50 (HCT-116) | 3.90 μM |

| Mechanism | Apoptosis induction, protein inhibition |

| Therapeutic Potential | Anticancer agent |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.